molecular formula C11H11ClN4O2 B13494987 (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

Cat. No.: B13494987
M. Wt: 266.68 g/mol
InChI Key: RLMQUNASFASQQF-UHFFFAOYSA-N
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Description

(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and an imidazolidinone moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents like dichloromethane or toluene.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety.

    Reduction: Reduction reactions may target the chlorophenyl group or the urea linkage.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the chlorophenyl group. It could be used in the development of new pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone moiety is often found in bioactive molecules.

Industry

Industrially, this compound could be used in the formulation of specialty chemicals, coatings, or polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the urea linkage might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(4-bromophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Similar structure with a bromine atom instead of chlorine.

    (3Z)-1-(4-fluorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Contains a fluorine atom in place of chlorine.

    (3Z)-1-(4-methylphenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Has a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can influence its reactivity and biological activity, making it distinct from its analogs. Chlorine atoms can enhance lipophilicity and metabolic stability, which might be advantageous in certain applications.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)

InChI Key

RLMQUNASFASQQF-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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